![molecular formula C16H13ClO B502906 4'-Chloro-2-methylchalcone CAS No. 264229-44-9](/img/structure/B502906.png)
4'-Chloro-2-methylchalcone
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Overview
Description
4’-Chloro-2-methylchalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The compound 4’-Chloro-2-methylchalcone is characterized by the presence of a chlorine atom at the 4’ position and a methyl group at the 2 position on the chalcone structure, which consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system .
Mechanism of Action
Target of Action
Chalcones, such as 4’-Chloro-2-methylchalcone, are known to interact with a variety of molecular targets. These targets are often involved in critical biological processes, including inflammation, cancer progression, and microbial infections . .
Mode of Action
The mode of action of chalcones involves their interaction with these targets, leading to changes in cellular processes. Chalcones have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification . The exact mode of action for 4’-Chloro-2-methylchalcone is still under investigation.
Biochemical Pathways
Chalcones can affect various biochemical pathways. They have shown the ability to modulate signaling molecules and cascades, which can lead to changes in cellular processes
Result of Action
The molecular and cellular effects of chalcones’ action can vary widely, depending on the specific compound and its targets. Chalcones have demonstrated a wide range of bioactivities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-microbial activities . The specific molecular and cellular effects of 4’-Chloro-2-methylchalcone are still under investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chalcones. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of these compounds
Preparation Methods
The synthesis of 4’-Chloro-2-methylchalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an equimolar mixture of 4-chlorobenzaldehyde and 2-methylacetophenone in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified by recrystallization from ethanol or another suitable solvent .
Industrial production methods for chalcones, including 4’-Chloro-2-methylchalcone, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
4’-Chloro-2-methylchalcone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of chalcones, including 4'-Chloro-2-methylchalcone, have been widely studied. Research indicates that chalcones exhibit potent antibacterial and antifungal activities against a range of pathogens.
Key Findings:
- Inhibition of Bacterial Growth : A study demonstrated that chalcones with chlorine substituents significantly inhibited the growth of Staphylococcus aureus and Candida albicans .
- Mechanism of Action : The presence of chlorine enhances the bioactivity and solubility of chalcones, which is crucial for their antimicrobial efficacy .
Data Table: Antimicrobial Activity of Chalcones
Anticancer Properties
Chalcones have shown promise in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Key Findings:
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in breast and prostate cancer cell lines .
- Apoptosis Induction : Studies have shown that this compound can activate caspase pathways leading to programmed cell death in various cancer types .
Data Table: Anticancer Activity of Chalcones
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
This compound | Breast Cancer | Induces apoptosis via caspase activation | |
This compound | Prostate Cancer | Cell cycle arrest |
Antidiabetic Effects
The potential antidiabetic effects of chalcones have been explored, particularly their ability to regulate blood glucose levels.
Key Findings:
- Hypoglycemic Activity : In vivo studies on diabetic mice revealed that this compound significantly reduced blood glucose levels comparable to standard antidiabetic drugs like metformin .
- Mechanism : The compound enhances insulin sensitivity and promotes glucose uptake in muscle cells, contributing to its hypoglycemic effects .
Data Table: Antidiabetic Activity of Chalcones
Comparison with Similar Compounds
4’-Chloro-2-methylchalcone can be compared with other chalcone derivatives, such as:
4’-Methoxy-2-methylchalcone: Similar structure but with a methoxy group instead of a chlorine atom, exhibiting different biological activities.
4’-Bromo-2-methylchalcone: Contains a bromine atom instead of chlorine, leading to variations in reactivity and applications.
2,4-Dimethylchalcone: Lacks the halogen substituent, resulting in distinct chemical and biological properties.
The uniqueness of 4’-Chloro-2-methylchalcone lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other chalcone derivatives .
Biological Activity
4'-Chloro-2-methylchalcone is a compound belonging to the chalcone family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Chalcones
Chalcones are naturally occurring compounds that serve as intermediates in the biosynthesis of flavonoids. They are characterized by a unique structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of various substituents on the chalcone structure can significantly influence their biological activity, making them important in medicinal chemistry.
Pharmacological Properties
The biological activity of this compound has been studied extensively in various contexts:
Antimicrobial Activity
Research indicates that chalcones, including this compound, exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that chlorinated chalcones possess enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Chalcones
Chalcone Derivative | Microbial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 18 |
This compound | Escherichia coli | 15 |
4-Chloro-4'-bromochalcone | Bacillus subtilis | 20 |
Antioxidant Activity
Chalcones are known for their antioxidant properties. The presence of the chlorine atom in this compound enhances its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
Anticancer Activity
Several studies suggest that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, research has shown that this compound exhibits cytotoxic effects against breast cancer cell lines by modulating key signaling pathways involved in cell survival .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
HeLa (Cervical Cancer) | 15.3 |
A549 (Lung Cancer) | 10.8 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Chalcones have been shown to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, making them potential candidates for managing diabetes .
- Induction of Apoptosis : In cancer cells, chalcones can trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential .
- Modulation of Signaling Pathways : Chalcones can influence various signaling pathways, including those involving NF-kB and MAPK, which play critical roles in inflammation and cancer progression .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study demonstrated that administration of this compound in diabetic rats resulted in significant reductions in blood glucose levels compared to control groups, suggesting its efficacy as an antidiabetic agent .
- Case Study 2 : In vitro experiments showed that treatment with this compound led to a dose-dependent decrease in viability of human breast cancer cells, with associated increases in apoptotic markers .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWDRJFOCPFWDQ-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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